molecular formula C13H10BrClS B7861959 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7861959
M. Wt: 313.64 g/mol
InChI Key: NZFYVGCWOPKGFI-UHFFFAOYSA-N
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Description

1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H10BrClS It is a member of the benzene derivatives family, characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium thiolate or primary amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with various molecular targets. The presence of the bromine and chlorine atoms, along with the sulfanylmethyl group, allows it to participate in multiple pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and chlorine atoms, along with the sulfanylmethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClS/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFYVGCWOPKGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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